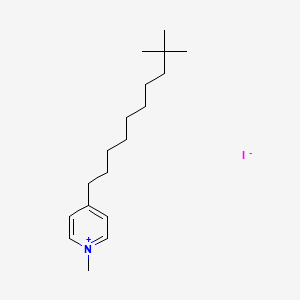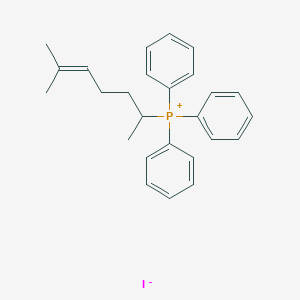
(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide is a chemical compound with the molecular formula C26H30IP. It is known for its unique structure, which includes a triphenylphosphonium group attached to a 6-methylhept-5-en-2-yl chain. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 6-methylhept-5-en-2-yl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Triphenylphosphine+6-Methylhept-5-en-2-yl iodide→(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Scientific Research Applications
(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide involves its interaction with molecular targets and pathways. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can interact with specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound with similar chemical properties but without the 6-methylhept-5-en-2-yl group.
Triphenylphosphonium chloride: Similar structure but with a chloride ion instead of iodide.
Triphenylphosphonium bromide: Similar structure but with a bromide ion instead of iodide.
Uniqueness
(6-Methylhept-5-en-2-yl)(triphenyl)phosphanium iodide is unique due to the presence of the 6-methylhept-5-en-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
110207-82-4 |
|---|---|
Molecular Formula |
C26H30IP |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
6-methylhept-5-en-2-yl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C26H30P.HI/c1-22(2)14-13-15-23(3)27(24-16-7-4-8-17-24,25-18-9-5-10-19-25)26-20-11-6-12-21-26;/h4-12,14,16-21,23H,13,15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZGGFRIBTVQXDTC-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC=C(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


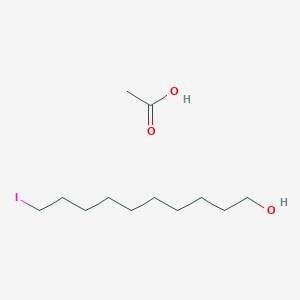
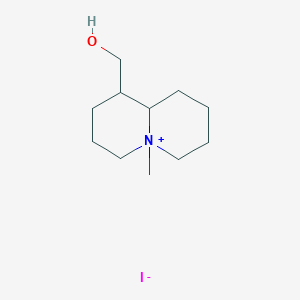


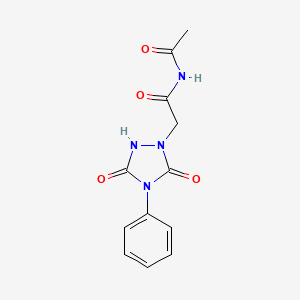
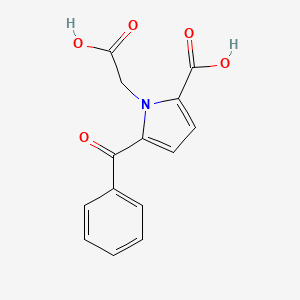


![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)



